molecular formula C8H13N3O4 B1148422 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid CAS No. 10101-30-1

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

Cat. No.: B1148422
CAS No.: 10101-30-1
M. Wt: 215.20652
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Description

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid, also known as N-Acetyl-L-histidine, is a derivative of the amino acid histidine. This compound is characterized by the presence of an acetamido group attached to the alpha carbon of the histidine molecule.

Properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJOGQFRVVWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901386
Record name NoName_494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2497-02-1
Record name N-Acetylhistidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Direct Acetylation of Histidine

The most common chemical synthesis route involves the acetylation of L-histidine using acetic anhydride in the presence of a base. This method, adapted from laboratory-scale protocols, proceeds via nucleophilic acyl substitution.

Reaction Conditions :

  • Reactants : L-histidine, acetic anhydride, sodium acetate (base)

  • Solvent : Aqueous medium (water or buffered solution)

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 4–6 hours

The reaction mechanism involves the deprotonation of histidine’s α-amino group by sodium acetate, followed by nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride. The product is precipitated by adjusting the pH to the isoelectric point of N-acetylhistidine (pH ≈ 6.5).

Table 1: Typical Yields from Direct Acetylation

ParameterValueSource
Starting MaterialL-histidine (1.0 g)
Acetic Anhydride2.5 mL
Yield85–90%
Purity (HPLC)≥95%

Industrial-Scale Modifications

Industrial production scales the acetylation process by optimizing reaction parameters for cost efficiency and yield. Key modifications include:

  • Continuous-Flow Reactors : Enable rapid mixing and heat dissipation, reducing reaction time to 1–2 hours.

  • Catalyst Optimization : Substitution of sodium acetate with stronger bases (e.g., triethylamine) improves reaction kinetics.

  • Solvent Recycling : Aqueous solvents are purified and reused to minimize waste.

Enzymatic Synthesis

Histidine N-Acetyltransferase Pathway

N-Acetylhistidine is biosynthesized in vivo via the enzyme histidine N-acetyltransferase (EC 2.3.1.33), which transfers an acetyl group from acetyl-CoA to histidine. This method is employed in biotechnological applications for producing enantiomerically pure N-acetyl-L-histidine.

Reaction Parameters :

  • Enzyme : Histidine N-acetyltransferase (purified or recombinant)

  • Cofactor : Acetyl-CoA (1.2 equivalents)

  • pH : 7.4 (Tris-HCl buffer)

  • Temperature : 37°C

Table 2: Enzymatic Synthesis Efficiency

ParameterValueSource
Conversion Rate92–95%
Enantiomeric Excess>99% (L-isomer)
Reaction Time3–4 hours

Immobilized Enzyme Systems

Industrial enzymatic synthesis often utilizes immobilized histidine N-acetyltransferase on solid supports (e.g., silica or chitosan beads) to enhance stability and reusability. Immobilization increases the enzyme’s half-life from 48 hours to over 30 days.

Purification Techniques

Recrystallization

Crude N-acetylhistidine is purified via recrystallization from ethanol-water mixtures. The compound’s solubility in hot ethanol (12.5 g/100 mL at 60°C) allows for high recovery rates.

Table 3: Recrystallization Parameters

ParameterValueSource
Solvent Ratio (EtOH:H₂O)7:3 (v/v)
Recovery Rate78–82%
Final Purity≥98%

Column Chromatography

For high-purity applications (e.g., pharmaceutical grades), silica gel column chromatography with gradient elution (hexane/ethyl acetate/methanol) is employed.

Comparative Analysis of Methods

Table 4: Chemical vs. Enzymatic Synthesis

ParameterChemical MethodEnzymatic Method
Yield85–90%92–95%
Enantiomeric PurityRacemic (DL)>99% L-isomer
ScalabilityHigh (industrial)Moderate (bioreactors)
Environmental ImpactModerate (solvent waste)Low (aqueous systems)

Industrial Production Protocols

Batch Process Optimization

Large-scale production uses batch reactors with automated pH and temperature control. Post-synthesis, the product is filtered, washed with cold ethanol, and lyophilized.

Quality Control Metrics

  • Purity : Assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeOH mobile phase).

  • Residual Solvents : Gas chromatography ensures compliance with ICH guidelines.

Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes while maintaining yields of 88–90%. This method is under investigation for industrial adoption.

Green Chemistry Approaches

Recent studies explore ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents, achieving 89% yield with 99% solvent recovery .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : The imidazole ring can undergo oxidation, leading to the formation of new derivatives.
  • Reduction : The compound can be reduced to yield different histidine analogs.
  • Substitution Reactions : The acetamido group can be substituted with various functional groups, expanding the compound's utility in synthetic chemistry.

Biology

In biological research, this compound plays a significant role in metabolic pathways involving histidine. Its interactions with enzymes such as histidine decarboxylase and histidine ammonia-lyase are crucial for converting histidine to biologically active compounds like histamine and urocanic acid.

Cellular Effects : The compound influences cell signaling pathways by modulating histamine levels, which can affect gene expression and cellular metabolism. Studies have shown that it can bind to histamine receptors, leading to either activation or inhibition of downstream signaling pathways depending on the receptor subtype.

Medicine

Research is ongoing to explore the therapeutic potential of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid in various medical applications:

  • Neurological Disorders : Due to its role in modulating neurotransmitter levels, it is being investigated for potential applications in treating conditions like depression and anxiety.
  • Cancer Therapy : The compound has been studied for its ability to inhibit anti-apoptotic proteins such as BFL-1, which is implicated in oncogenesis. By targeting these proteins, it may help restore apoptotic pathways in cancer cells.

Case Study 1: Inhibition of BFL-1

A study identified 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid as a potential inhibitor of BFL-1, an anti-apoptotic protein that contributes to cancer cell survival. By disrupting BFL-1's interaction with pro-apoptotic proteins, this compound could enhance apoptosis in cancer cells resistant to conventional therapies .

Case Study 2: Modulation of Histamine Levels

Research has demonstrated that this compound can effectively modulate histamine levels in cellular models. This modulation has implications for understanding allergic responses and developing antihistamine therapies.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in biochemical processes. It can also act as a precursor to histamine, a biologically active amine involved in immune responses and neurotransmission .

Comparison with Similar Compounds

Uniqueness: 2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid is unique due to its specific acetylation at the alpha carbon, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its reactivity compared to its parent compound, histidine .

Biological Activity

2-Acetamido-3-(1H-imidazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its structural features, which include both acetamido and imidazole functionalities. These characteristics suggest potential biological activities that can influence various biochemical pathways, enzyme interactions, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid can be represented as follows:

C8H10N4O3\text{C}_8\text{H}_{10}\text{N}_4\text{O}_3

This compound has a molecular weight of approximately 214.24 g/mol and features a chiral center, which may contribute to its biological activity and interactions with biological targets.

Biological Activities

Research indicates that 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The imidazole ring's ability to coordinate with metal ions in enzyme active sites suggests that this compound may inhibit bacterial protein synthesis, thus exhibiting antimicrobial effects.

2. Enzyme Inhibition

The compound's imidazole group is known for its role in enzyme catalysis. It can act as an enzyme inhibitor or modulator by interacting with metal ions at the active sites of enzymes. This property is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

3. Cytotoxicity

Preliminary studies have indicated potential cytotoxic effects on tumor cell lines, suggesting that 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid may have therapeutic applications in cancer treatment. Further investigations are warranted to explore its efficacy and mechanisms of action in this area .

4. Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, possibly due to its antioxidant properties and ability to modulate neurotransmitter systems. This aspect makes it a candidate for further research in neurodegenerative diseases .

The mechanism by which 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid exerts its biological effects involves several pathways:

  • Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding with various biological macromolecules, enhancing its binding affinity.
  • Metal Ion Coordination : The ability of the imidazole group to coordinate with metal ions allows it to interact effectively with metalloproteins and enzymes.
  • Histamine Precursor : The compound may also serve as a precursor for histamine synthesis, influencing immune responses and neurotransmission .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against E. coli strains.
Study BEnzyme InteractionIdentified as a competitive inhibitor for certain metalloproteins, affecting their catalytic activity .
Study CCytotoxicityShowed IC50 values indicating cytotoxic effects on specific cancer cell lines, warranting further exploration into its use as an anticancer agent.

Synthesis Routes

The synthesis of 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid typically involves acetylation reactions using histidine as a starting material. Common methods include:

  • Acetylation with Acetic Anhydride : Conducted under mild conditions to preserve the integrity of the product.
Histidine+Acetic Anhydride2 Acetamido 3 1H imidazol 5 yl propanoic acid\text{Histidine}+\text{Acetic Anhydride}\rightarrow \text{2 Acetamido 3 1H imidazol 5 yl propanoic acid}

This method has been noted for its efficiency and scalability for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are recommended methods for synthesizing 2-acetamido-3-(1H-imidazol-5-yl)propanoic acid with high purity?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including imidazole ring formation and functionalization. For example, reaction conditions such as controlled pH and temperature are critical to minimize side products. Post-synthesis purification via High-Performance Liquid Chromatography (HPLC) or recrystallization ensures high purity . Optimization of substituent positioning (e.g., avoiding N-3 substitution in methimazole derivatives) may require alternative reagents, as described in thioether linkage protocols .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:

  • Avoiding contact with strong oxidizing agents, bases, and alkali metals to prevent hazardous reactions .
  • Using fume hoods for weighing and handling due to potential decomposition into toxic gases (e.g., carbon monoxide, nitrogen oxides) .
  • Storing the compound in airtight containers under inert conditions to maintain stability .

Q. How can researchers assess the cytotoxicity of this compound using IC₅₀ values?

  • Methodological Answer: Cytotoxicity assays (e.g., MTT or resazurin-based assays) are conducted on cell lines such as HeLa, MCF7, and A548. Dose-response curves are generated using serial dilutions (e.g., 5–25 µM), and IC₅₀ values are calculated using nonlinear regression models. Replicates (n ≥ 3) and controls (vehicle and positive controls) are essential for reliability .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance bioactivity or selectivity?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies can guide modifications. For example:

  • Introducing electron-withdrawing groups (e.g., chloro substituents) may enhance enzyme modulation, as seen in analogs with improved binding affinity to targets like histidine decarboxylase .
  • Computational docking (e.g., AutoDock Vina) predicts interactions with active sites, while synthetic validation confirms activity shifts .

Q. What experimental designs are recommended to investigate chronic toxicity?

  • Methodological Answer: Chronic toxicity studies require:

  • In vivo models: Rodent studies with 6–12 month exposure periods, monitoring organ-specific effects (e.g., liver/kidney histopathology).
  • Dosage: Subacute doses (e.g., 10–50 mg/kg/day) based on acute toxicity thresholds .
  • Biomarkers: Serum creatinine, ALT, and oxidative stress markers (e.g., glutathione levels) .

Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer: Contradictions may arise from assay variability or cell line heterogeneity. Strategies include:

  • Meta-analysis: Pooling data from multiple studies to identify trends (e.g., higher IC₅₀ in A549 vs. HeLa cells due to differential metabolic activity) .
  • Standardization: Adopting consistent protocols (e.g., ATP-based viability assays) and cell line authentication (STR profiling) .

Q. How can computational methods accelerate reaction optimization for novel derivatives?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental datasets to prioritize conditions. For example, ICReDD’s workflow integrates reaction path searches and Bayesian optimization to reduce trial-and-error synthesis .

Data Analysis and Validation

Q. What analytical techniques are critical for validating compound purity and structure?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC: Purity ≥95% is typically required for biological assays .

Q. How can researchers address stability issues during long-term storage?

  • Methodological Answer: Stability studies under varying conditions (e.g., 4°C, -20°C, and room temperature) identify optimal storage. Lyophilization in amber vials under argon minimizes hydrolysis and oxidation. Periodic HPLC reanalysis ensures integrity .

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